molecular formula C12H20O4 B11876452 1,4-Cyclohexanedione bis(1,3-propylene ketal) CAS No. 28647-19-0

1,4-Cyclohexanedione bis(1,3-propylene ketal)

Katalognummer: B11876452
CAS-Nummer: 28647-19-0
Molekulargewicht: 228.28 g/mol
InChI-Schlüssel: TTZKKSNZFKUTEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Cyclohexanedione bis(1,3-propylene ketal) is an organic compound with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol . It is a derivative of 1,4-cyclohexanedione, where the ketone groups are protected by 1,3-propylene ketal groups. This compound is often used in organic synthesis and research due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Cyclohexanedione bis(1,3-propylene ketal) can be synthesized through the reaction of 1,4-cyclohexanedione with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ketal groups .

Industrial Production Methods

Industrial production of 1,4-cyclohexanedione bis(1,3-propylene ketal) follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, controlled heating, and efficient separation techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Cyclohexanedione bis(1,3-propylene ketal) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and appropriate solvents.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,4-Cyclohexanedione bis(1,3-propylene ketal) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4-cyclohexanedione bis(1,3-propylene ketal) primarily involves its ability to act as a protecting group for ketones. The ketal groups prevent unwanted reactions at the ketone sites during synthetic processes. Upon completion of the desired reactions, the ketal groups can be removed under acidic conditions to regenerate the original ketone groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Cyclohexanedione bis(1,3-propylene ketal) is unique due to its specific ketal groups, which provide distinct stability and reactivity compared to other ketal-protected compounds. Its use in various synthetic and research applications highlights its versatility and importance in organic chemistry .

Eigenschaften

CAS-Nummer

28647-19-0

Molekularformel

C12H20O4

Molekulargewicht

228.28 g/mol

IUPAC-Name

1,5,10,14-tetraoxadispiro[5.2.59.26]hexadecane

InChI

InChI=1S/C12H20O4/c1-7-13-11(14-8-1)3-5-12(6-4-11)15-9-2-10-16-12/h1-10H2

InChI-Schlüssel

TTZKKSNZFKUTEN-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(CCC3(CC2)OCCCO3)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.